Boc-(R)-gamma-(4-trifluoromethylbenzyl)-L-proline
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Overview
Description
Boc-®-gamma-(4-trifluoromethylbenzyl)-L-proline is a synthetic compound with the molecular formula C18H22F3NO4 and a molecular weight of 373.37 g/mol . It is a derivative of proline, an amino acid, and features a trifluoromethylbenzyl group, which imparts unique chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for Boc-®-gamma-(4-trifluoromethylbenzyl)-L-proline may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Boc-®-gamma-(4-trifluoromethylbenzyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethylbenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Boc-®-gamma-(4-trifluoromethylbenzyl)-L-proline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Boc-®-gamma-(4-trifluoromethylbenzyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethylbenzyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boc-®-gamma-(4-trifluoromethylbenzyl)-L-proline is unique due to its specific gamma substitution, which can impart different steric and electronic properties compared to its alpha and beta counterparts . This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)8-11-4-6-13(7-5-11)18(19,20)21/h4-7,12,14H,8-10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCPQMSGLKHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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